

# An In-depth Technical Guide to Tafluprost and its Active Metabolite, Tafluprost Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **15-OH Tafluprost**

Cat. No.: **B173026**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Tafluprost, a fluorinated prostaglandin F<sub>2α</sub> analog, and its active metabolite, Tafluprost acid. This document is intended for researchers, scientists, and professionals involved in drug development and ophthalmic research.

## Chemical Structure and Properties

Tafluprost is a prodrug that is hydrolyzed in the eye to its biologically active form, Tafluprost acid. The key structural feature of Tafluprost is the substitution of the hydroxyl group at the C-15 position with two fluorine atoms, which contributes to its enhanced stability and receptor binding affinity.

It is important to note that the term "**15-OH Tafluprost**" is not the standard nomenclature for this compound or its metabolites. The primary molecules of interest are Tafluprost (the isopropyl ester prodrug) and Tafluprost acid (the active carboxylic acid form).

A related but distinct compound is 16-Phenoxy tetranor prostaglandin F<sub>2α</sub> isopropyl ester. This is a lipophilic analog of 16-phenoxy tetranor PGF<sub>2α</sub>, where the isopropyl ester serves as a prodrug to enhance tissue penetration.[\[1\]](#)[\[2\]](#)

## Tafluprost

- IUPAC Name: propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl]hept-5-enoate[3][4]
- Synonyms: AFP-168, MK-2452, Taflotan, Zioptan[4][5]
- Chemical Formula: C<sub>25</sub>H<sub>34</sub>F<sub>2</sub>O<sub>5</sub>[3][4][5]
- Molecular Weight: 452.53 g/mol [3][4][5]
- Appearance: Colorless to light yellow viscous liquid[6]
- Solubility: Practically insoluble in water.[6] Soluble in DMSO.[5]

## Tafluprost Acid

- IUPAC Name: (5Z)-7-[(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
- Synonyms: AFP-172
- Chemical Formula: C<sub>22</sub>H<sub>28</sub>F<sub>2</sub>O<sub>5</sub>[7]
- Molecular Weight: 410.45 g/mol [7]
- Appearance: Colorless oil
- Solubility: Soluble in organic solvents.[8]

## 16-Phenoxy tetranor Prostaglandin F2 $\alpha$ isopropyl ester

- Formal Name: 9 $\alpha$ ,11 $\alpha$ ,15R-trihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester[1]
- Chemical Formula: C<sub>25</sub>H<sub>36</sub>O<sub>6</sub>[1]
- Molecular Weight: 432.5 g/mol [1]

Table 1: Chemical Properties

| Property          | Tafluprost                                                                                                                                                      | Tafluprost Acid                                                                                                                       | 16-Phenoxy<br>tetranor PGF2 $\alpha$<br>isopropyl ester                                                                                                  |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | propan-2-yl (5Z)-7-<br>[(1R,2R,3R,5S)-2-<br>[(1E)-3,3-difluoro-4-<br>phenoxybut-1-en-1-<br>yl]-3,5-<br>dihydroxycyclopentyl]<br>hept-5-enoate <sup>[3][4]</sup> | (5Z)-7-<br>[(1R,2R,3R,5S)-2-<br>[(1E)-3,3-difluoro-4-<br>phenoxybut-1-en-1-<br>yl]-3,5-<br>dihydroxycyclopentyl]<br>hept-5-enoic acid | 9 $\alpha$ ,11 $\alpha$ ,15R-<br>trihydroxy-16-<br>phenoxy-17,18,19,20-<br>tetranor-prosta-<br>5Z,13E-dien-1-oic<br>acid, isopropyl ester <sup>[1]</sup> |
| CAS Number        | 209860-87-7 <sup>[4][5]</sup>                                                                                                                                   | 209860-88-8 <sup>[7]</sup>                                                                                                            | 130209-78-8 <sup>[1]</sup>                                                                                                                               |
| Molecular Formula | C <sub>25</sub> H <sub>34</sub> F <sub>2</sub> O <sub>5</sub> <sup>[3][4][5]</sup>                                                                              | C <sub>22</sub> H <sub>28</sub> F <sub>2</sub> O <sub>5</sub> <sup>[7]</sup>                                                          | C <sub>25</sub> H <sub>36</sub> O <sub>6</sub> <sup>[1]</sup>                                                                                            |
| Molecular Weight  | 452.53 g/mol <sup>[3][4][5]</sup>                                                                                                                               | 410.45 g/mol <sup>[7]</sup>                                                                                                           | 432.5 g/mol <sup>[1]</sup>                                                                                                                               |

## Biological Activity and Mechanism of Action

Tafluprost is a selective agonist of the prostaglandin F (FP) receptor.<sup>[5]</sup> Following topical administration into the eye, the prodrug Tafluprost penetrates the cornea and is hydrolyzed by esterases to the biologically active Tafluprost acid.<sup>[9]</sup>

Tafluprost acid exhibits a high affinity for the FP receptor, which is approximately 12 times greater than that of latanoprost acid.<sup>[10]</sup> Activation of the FP receptor in the ciliary muscle and other tissues of the eye is believed to increase the uveoscleral outflow of aqueous humor, which is the primary mechanism for reducing intraocular pressure (IOP).<sup>[9]</sup> The exact downstream signaling cascade involves the remodeling of the extracellular matrix, which reduces resistance to aqueous humor outflow.<sup>[11]</sup>

Caption: Signaling pathway of Tafluprost.

## Pharmacokinetics

Following a single topical ocular administration of 0.0015% Tafluprost solution, the active metabolite, Tafluprost acid, reaches peak plasma concentrations (C<sub>max</sub>) in approximately 10 minutes.<sup>[6]</sup> The systemic exposure to Tafluprost acid is very low, with mean C<sub>max</sub> values

around 26-27 pg/mL.[6] The plasma concentration of Tafluprost acid rapidly declines and is typically below the limit of quantification (10 pg/mL) within 30 minutes of administration.[12]

Tafluprost acid is further metabolized via fatty acid  $\beta$ -oxidation and phase II conjugation.[13]

Table 2: Pharmacokinetic Parameters of Tafluprost Acid (0.0015% Ophthalmic Solution)

| Parameter                 | Day 1           | Day 8           |
|---------------------------|-----------------|-----------------|
| T <sub>max</sub> (median) | 10 minutes[6]   | 10 minutes[6]   |
| C <sub>max</sub> (mean)   | 26 pg/mL[6]     | 27 pg/mL[6]     |
| AUC (mean)                | 394 pgmin/mL[6] | 432 pgmin/mL[6] |

## Experimental Protocols

### Synthesis of Tafluprost and Tafluprost Acid

A common synthetic route to Tafluprost involves a convergent approach starting from known prostaglandin precursors. A key step is the introduction of the difluorinated side chain.

General Synthetic Scheme:

- Starting Material: A suitable Corey lactone derivative is often used as the starting point.
- Side Chain Introduction: The two side chains of the prostaglandin structure are introduced sequentially. This can involve Wittig-type reactions or other olefination methods.
- Difluorination: A crucial step is the introduction of the two fluorine atoms at the C-15 position. This is often achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST) on a corresponding ketone precursor.
- Esterification/Hydrolysis: The final step for Tafluprost synthesis is the esterification of the carboxylic acid with isopropanol. For the synthesis of Tafluprost acid, the ester group is hydrolyzed.

A detailed synthetic procedure is described by Matsumura et al. (2004), which involves a Horner-Wadsworth-Emmons reaction to install the lower side chain, followed by difluorination,

and then attachment of the upper side chain via a Wittig reaction.[10]

## Quantification of Tafluprost Acid in Human Plasma by LC-MS/MS

This protocol outlines a typical method for the quantitative analysis of Tafluprost acid in biological matrices.

### 1. Sample Preparation (Solid-Phase Extraction):

- Thaw plasma samples at room temperature.
- To 200  $\mu$ L of plasma, add an internal standard (e.g., a deuterated analog of Tafluprost acid).
- Acidify the sample with a weak acid (e.g., 1% formic acid).
- Perform solid-phase extraction (SPE) using a suitable C18 cartridge.
  - Condition the cartridge with methanol and then water.
  - Load the acidified plasma sample.
  - Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
  - Elute Tafluprost acid with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

### 2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
  - Column: A C18 reverse-phase column is typically used.

- Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
- Flow Rate: A flow rate suitable for the column dimensions (e.g., 0.2-0.5 mL/min).
- Mass Spectrometry (MS):
  - Ionization: Electrospray ionization (ESI) in negative ion mode.
  - Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Tafluprost acid and the internal standard are monitored.



[Click to download full resolution via product page](#)

Caption: LC-MS/MS workflow for Tafluprost acid.

## Conclusion

Tafluprost is a potent and selective FP receptor agonist that effectively lowers intraocular pressure. Its unique difluorinated structure contributes to its high efficacy and stability. Understanding the chemical properties, mechanism of action, and pharmacokinetic profile of both the prodrug, Tafluprost, and its active metabolite, Tafluprost acid, is essential for the continued development and optimization of treatments for glaucoma and ocular hypertension. The experimental protocols provided in this guide offer a foundation for researchers conducting further studies in this field.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. caymanchem.com [caymanchem.com]
- 2. amsbio.com [amsbio.com]
- 3. Tafluprost | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. drugs.com [drugs.com]
- 5. medkoo.com [medkoo.com]
- 6. Tafluprost Eye Drops: Package Insert / Prescribing Info / MOA [drugs.com]
- 7. Tafluprost acid | C22H28F2O5 | CID 9978917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 209860-88-8: tafluprost acid | CymitQuimica [cymitquimica.com]
- 9. Tafluprost - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Tafluprost | C25H34F2O5 | CID 9868491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to Tafluprost and its Active Metabolite, Tafluprost Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b173026#15-oh-tafluprost-chemical-structure-and-properties\]](https://www.benchchem.com/product/b173026#15-oh-tafluprost-chemical-structure-and-properties)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)